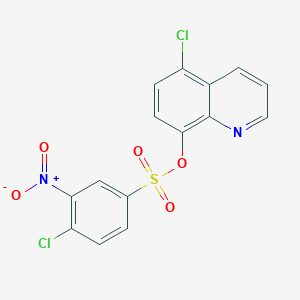
5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate
Vue d'ensemble
Description
5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as NQO1 substrate, as it is a substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).
Mécanisme D'action
The mechanism of action of 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate involves its interaction with 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate. This compound is oxidized by 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate, resulting in the formation of a reduced form of the compound. This reduced form can then react with other molecules, leading to the detoxification of harmful compounds. The use of this compound as a substrate for 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate has allowed researchers to study the mechanism of action of this enzyme and its role in disease prevention.
Biochemical and Physiological Effects:
The use of 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate has been shown to have various biochemical and physiological effects. This compound has been shown to induce the expression of 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate, leading to increased detoxification processes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the prevention of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate in lab experiments include its well-established synthesis method and its ability to act as a substrate for 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate. Additionally, this compound has been shown to have various biochemical and physiological effects, making it a valuable tool in scientific research. However, limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment to study its mechanism of action.
Orientations Futures
There are several future directions for the use of 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate in scientific research. One potential direction is the study of the role of 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate in disease prevention. Additionally, this compound may be useful in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound in scientific research.
Applications De Recherche Scientifique
5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate has been widely used in scientific research as a substrate for the enzyme 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate. This enzyme is involved in detoxification processes and is known to play a role in the prevention of cancer and other diseases. The use of this compound as a substrate for 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate has allowed researchers to study the activity of this enzyme and its role in disease prevention.
Propriétés
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-3-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O5S/c16-11-5-6-14(15-10(11)2-1-7-18-15)24-25(22,23)9-3-4-12(17)13(8-9)19(20)21/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVHSNWZSQQDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B4696249.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4696253.png)
![4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride](/img/structure/B4696260.png)
![3-{3-(4-bromophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B4696267.png)
![3-(2-methyl-2-propen-1-yl)-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4696285.png)
![5-{[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4696292.png)
![2-chloro-N-{3-chloro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-4,5-difluorobenzamide](/img/structure/B4696310.png)
![4-(4-morpholinylmethyl)-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4696318.png)
![7-[2-(4-morpholinyl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4696323.png)
![2-chloro-N-[2-(ethylthio)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4696325.png)
![ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4696339.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4696347.png)
![3-[(5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid](/img/structure/B4696355.png)
![3-[(2-methylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4696375.png)